X-ray crystallography studies reveal that DBTDO exists as a polymer in the solid state []. Each monomer unit in the polymer chain connects to the next through a four-membered ring consisting of two tin and two oxygen atoms [].
Nuclear magnetic resonance (NMR) spectroscopy, specifically 119Sn NMR, indicates that DBTDO solutions contain mixtures of oligomers, with dimers, trimers, and tetramers being the most prominent []. These oligomers are formed by the association of individual monomer units.
2,2-Dibutyl-1,3,2-dioxastannolane is an organotin compound with the chemical formula CHOSn. It features a unique dioxastannolane structure, characterized by a four-membered ring containing tin and oxygen atoms. The compound has been studied for its structural properties, which reveal that it exists in a solid-state polymeric form where each monomer unit is linked through a tin-oxygen bond, forming a network of interconnected dioxastannolane units .
The synthesis of 2,2-dibutyl-1,3,2-dioxastannolane typically involves the reaction of dibutyltin oxide or dibutyltin dimethoxide with acyloins or their enediol carbonates (vinylene carbonates). This reaction results in the formation of the dioxastannolane structure through the creation of Sn-O bonds . The compound can also engage in further chemical transformations typical of organotin compounds, such as hydrolysis and transesterification.
The synthesis of 2,2-dibutyl-1,3,2-dioxastannolane can be achieved through several methods:
2,2-Dibutyl-1,3,2-dioxastannolane finds applications primarily as a catalyst in polymerization processes. Its ability to initiate and accelerate the polymerization of various monomers makes it valuable in producing polymers with specific properties. Additionally, its potential use in materials science and organic synthesis is being explored due to its unique structural characteristics .
Interaction studies involving 2,2-dibutyl-1,3,2-dioxastannolane focus on its reactivity with various substrates and its role in catalysis. These studies highlight how the compound interacts with different functional groups during polymerization reactions and its stability under various conditions. Understanding these interactions is crucial for optimizing its use in industrial applications and assessing any environmental impacts associated with its use .
Several compounds share structural similarities with 2,2-dibutyl-1,3,2-dioxastannolane. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Methyl-1,3,2-dioxastannolane | Dioxastannolane | Contains a methyl group instead of butyl |
Dibutyltin oxide | Organotin | Commonly used as a precursor for various organotin compounds |
1,3-Dioxolan-2-one | Dioxolane | Lacks the tin atom but shares similar cyclic structure |
1-Methyl-1,3-dioxastannolane | Dioxastannolane | Features a methyl substituent at one position |
The uniqueness of 2,2-dibutyl-1,3,2-dioxastannolane lies in its specific arrangement of butyl groups and the presence of both tin and oxygen in a four-membered ring configuration. This structure influences its catalytic properties and potential applications in polymer chemistry.
Acute Toxic